(3-Methoxyphenyl)(thiophen-2-yl)methanone
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Overview
Description
(3-Methoxyphenyl)(thiophen-2-yl)methanone is an organic compound that features a methoxyphenyl group and a thiophene ring connected via a methanone (carbonyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxyphenyl)(thiophen-2-yl)methanone typically involves the reaction of 3-methoxybenzoyl chloride with thiophene in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-Methoxyphenyl)(thiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution can occur on the thiophene ring or the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
(3-Methoxyphenyl)(thiophen-2-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential as a pharmacophore in drug development.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of (3-Methoxyphenyl)(thiophen-2-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary but often include modulation of signaling pathways or inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
- (4-Methoxyphenyl)(thiophen-2-yl)methanone
- (4-Chlorophenyl)(thiophen-2-yl)methanone
- (4-Bromophenyl)(thiophen-2-yl)methanone
Uniqueness
(3-Methoxyphenyl)(thiophen-2-yl)methanone is unique due to the position of the methoxy group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional difference can lead to variations in biological activity and chemical properties compared to its analogs .
Properties
CAS No. |
39880-81-4 |
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Molecular Formula |
C12H10O2S |
Molecular Weight |
218.27 g/mol |
IUPAC Name |
(3-methoxyphenyl)-thiophen-2-ylmethanone |
InChI |
InChI=1S/C12H10O2S/c1-14-10-5-2-4-9(8-10)12(13)11-6-3-7-15-11/h2-8H,1H3 |
InChI Key |
PQZSHFPAVJVGKE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC=CS2 |
Origin of Product |
United States |
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